molecular formula C5H7BrF2O2 B6172515 methyl 4-bromo-4,4-difluorobutanoate CAS No. 143033-74-3

methyl 4-bromo-4,4-difluorobutanoate

Cat. No.: B6172515
CAS No.: 143033-74-3
M. Wt: 217.01 g/mol
InChI Key: BZUZRBNLSKFJOM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-4,4-difluorobutanoate is a fluorinated ester with the molecular formula C₅H₇BrF₂O₂ and a molecular weight of 217.01 g/mol . Structurally, it features a bromine atom and two fluorine atoms at the C4 position of the butanoate backbone, with a methyl ester group at the terminal carboxylate (Figure 1). This compound is of interest in organic synthesis due to the electron-withdrawing effects of the fluorine and bromine substituents, which influence its reactivity in substitution and elimination reactions.

Properties

CAS No.

143033-74-3

Molecular Formula

C5H7BrF2O2

Molecular Weight

217.01 g/mol

IUPAC Name

methyl 4-bromo-4,4-difluorobutanoate

InChI

InChI=1S/C5H7BrF2O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3

InChI Key

BZUZRBNLSKFJOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(F)(F)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-4,4-difluorobutanoate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl butanoate. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-4,4-difluorobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or ketones.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives such as methyl 4-azido-4,4-difluorobutanoate.

    Reduction: Formation of methyl 4,4-difluorobutanol.

    Oxidation: Formation of 4,4-difluorobutanoic acid.

Scientific Research Applications

Methyl 4-bromo-4,4-difluorobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 4-bromo-4,4-difluorobutanoate involves its interaction with nucleophiles and electrophiles. The bromine and fluorine atoms create a highly polarized molecule, making it reactive towards nucleophilic substitution. The molecular targets and pathways involved include enzyme active sites where the compound can act as an inhibitor or substrate .

Comparison with Similar Compounds

Ethyl 3-Hydroxy-4,4-difluorobutanoate

  • Molecular Formula : C₆H₁₀F₂O₃
  • Molecular Weight : 170.16 g/mol
  • Key Differences: The hydroxyl group at C3 introduces hydrogen-bonding capability, increasing polarity and solubility in polar solvents compared to the brominated analog. Reactivity: The hydroxyl group can undergo oxidation or serve as a protecting group site, whereas the bromine in methyl 4-bromo-4,4-difluorobutanoate acts as a leaving group in nucleophilic substitutions .

Methyl 2-Amino-4,4-difluorobutanoate Hydrochloride

  • Molecular Formula: C₅H₁₀ClF₂NO₂
  • Molecular Weight : 213.59 g/mol
  • Key Differences: Substitution of bromine with an amino group at C2 drastically alters electronic properties: the amino group is electron-donating, while bromine is electron-withdrawing. The hydrochloride salt form improves aqueous solubility, making it more suitable for pharmaceutical applications. Reactivity: The amino group participates in condensation or acylation reactions, contrasting with the bromine’s role in cross-coupling or elimination .

4-Bromo-4,4-difluorobutyric Acid

  • Molecular Formula : C₄H₅BrF₂O₂
  • Molecular Weight : 203.99 g/mol
  • Key Differences :
    • The free carboxylic acid group increases acidity (pKa ~2–3) compared to the ester derivative, which is less reactive toward nucleophiles.
    • Applications: The acid form is prone to decarboxylation under thermal conditions, whereas the ester is more stable, making it preferable for storage and stepwise synthesis .

Aromatic Bromo-Fluoro Derivatives (e.g., 4-Bromo-4′-fluorodiphenyl)

  • Molecular Formula : C₁₂H₉BrF
  • Molecular Weight : 249.10 g/mol
  • Key Differences: Aromatic systems exhibit conjugation and planar rigidity, unlike the aliphatic butanoate backbone of the target compound. Applications: Aromatic derivatives are used in materials science (e.g., liquid crystals), while this compound serves as a synthetic intermediate for aliphatic fluorinated building blocks .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
This compound C₅H₇BrF₂O₂ 217.01 Br, F (C4), methyl ester SN2 substitutions, elimination reactions
Ethyl 3-hydroxy-4,4-difluorobutanoate C₆H₁₀F₂O₃ 170.16 OH (C3), ethyl ester Oxidation, protection reactions
Methyl 2-amino-4,4-difluorobutanoate HCl C₅H₁₀ClF₂NO₂ 213.59 NH₂ (C2), HCl salt Condensation, acylation
4-Bromo-4,4-difluorobutyric acid C₄H₅BrF₂O₂ 203.99 Br, F (C4), carboxylic acid Decarboxylation, salt formation
4-Bromo-4′-fluorodiphenyl C₁₂H₉BrF 249.10 Br, F (aromatic) Electrophilic aromatic substitution

Key Research Findings

  • Electronic Effects : The difluoro group at C4 stabilizes adjacent carbocations, facilitating cyclization or rearrangement reactions in stilbene-derived systems .
  • Stereochemical Outcomes : Reactions involving brominated aliphatic esters often proceed with stereoconvergence due to carbenium ion intermediates, as observed in Prins-type cyclizations .

Biological Activity

Methyl 4-bromo-4,4-difluorobutanoate (CAS Number: 105836-29-1) is a synthetic compound that has garnered interest in various biological applications due to its unique chemical structure and potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a bromo and difluoro substituent on a butanoate backbone. Its molecular formula is C6H8BrF2O2, which contributes to its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL). This enzyme plays a crucial role in the degradation of endocannabinoids, which are important for various physiological processes such as pain modulation and inflammation.

Inhibition of Monoacylglycerol Lipase (MAGL)

Research indicates that compounds structurally similar to this compound exhibit significant inhibitory effects on MAGL. For instance, a related compound demonstrated an IC50 value of 630 nM in inhibiting MAGL activity . The inhibition of MAGL leads to increased levels of monoacylglycerols, which can have anti-inflammatory effects and potential analgesic properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameTargetIC50 (nM)Biological Effect
This compoundMonoacylglycerol Lipase (MAGL)TBDPotential anti-inflammatory effects
LEI-515Monoacylglycerol Lipase (MAGL)630Increased monoacylglycerol levels
Compound ±43Monoacylglycerol Lipase (MAGL)350Enhanced potency over analogs

Note: TBD indicates that specific data for this compound's IC50 is currently unavailable.

Case Studies

  • Inflammation Reduction : In vivo studies have shown that compounds with similar structures to this compound can significantly reduce inflammation in mouse models. For example, the administration of MAGL inhibitors led to decreased inflammatory markers in acute liver injury models .
  • Pain Management : Another study highlighted the potential of MAGL inhibitors in managing neuropathic pain. Compounds that inhibit MAGL not only increased endocannabinoid levels but also demonstrated analgesic effects without causing central nervous system side effects .

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